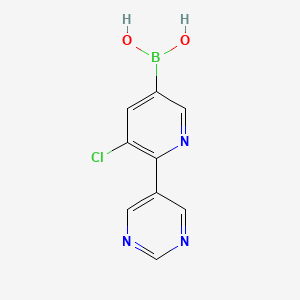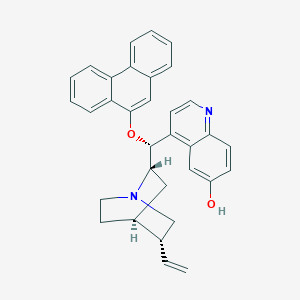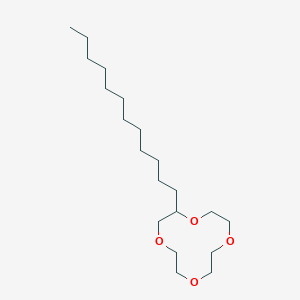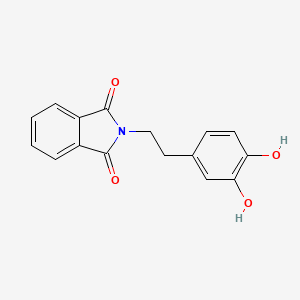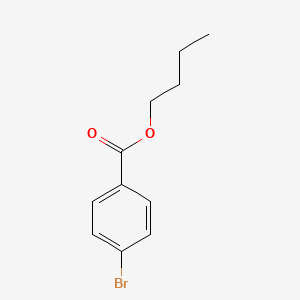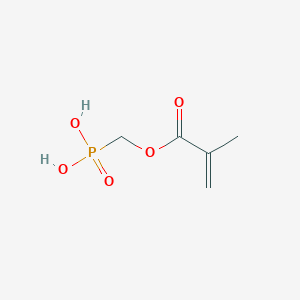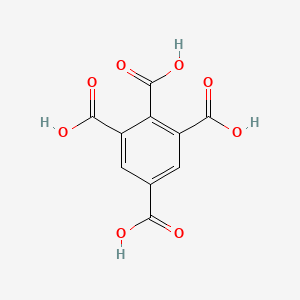
(2-Cyclopropyl-6-(piperidin-3-yl)pyridin-4-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Cyclopropyl-6-(piperidin-3-yl)pyridin-4-yl)boronic acid is a boronic acid derivative with a molecular weight of 246.12 g/mol. This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis. It is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with cyclopropyl and piperidinyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropyl-6-(piperidin-3-yl)pyridin-4-yl)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and high functional group tolerance. The general procedure involves the reaction of a halogenated pyridine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Cyclopropyl-6-(piperidin-3-yl)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while reduction can produce boranes .
Wissenschaftliche Forschungsanwendungen
(2-Cyclopropyl-6-(piperidin-3-yl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is used in the development of drugs targeting specific enzymes and receptors.
Industry: The compound is utilized in the production of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of (2-Cyclopropyl-6-(piperidin-3-yl)pyridin-4-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding. The compound’s unique structure allows it to interact with specific pathways, enhancing its efficacy in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Pyridinylboronic acid: Another boronic acid derivative used in similar coupling reactions.
N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: A compound with a similar boronic acid group but different substituents.
6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester: Another related compound with a boronic acid group and different functional groups.
Uniqueness
(2-Cyclopropyl-6-(piperidin-3-yl)pyridin-4-yl)boronic acid stands out due to its specific substitution pattern, which imparts unique reactivity and selectivity in chemical reactions. Its combination of cyclopropyl and piperidinyl groups enhances its stability and interaction with molecular targets, making it a valuable compound in various fields .
Eigenschaften
Molekularformel |
C13H19BN2O2 |
|---|---|
Molekulargewicht |
246.12 g/mol |
IUPAC-Name |
(2-cyclopropyl-6-piperidin-3-ylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C13H19BN2O2/c17-14(18)11-6-12(9-3-4-9)16-13(7-11)10-2-1-5-15-8-10/h6-7,9-10,15,17-18H,1-5,8H2 |
InChI-Schlüssel |
KYCVTJDUBMJTPJ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=NC(=C1)C2CCCNC2)C3CC3)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-(phenylmethoxycarbonylamino)prop-2-enoic acid](/img/structure/B14079178.png)

